molecular formula C17H15NO4S B2931321 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid CAS No. 379729-42-7

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid

Cat. No.: B2931321
CAS No.: 379729-42-7
M. Wt: 329.37
InChI Key: KFACIPILBRUIND-JXMROGBWSA-N
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Description

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many synthetic drug molecules

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACIPILBRUIND-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid involves several steps. One common method is the Fischer indolisation, which is a one-pot, three-component protocol for the synthesis of trisubstituted indoles . This method involves the reaction of a hydrazone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to above 160°C and using solvents like dimethylformamide (DMF) for recrystallization .

Chemical Reactions Analysis

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid can be compared with other indole derivatives, such as:

Biological Activity

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H15NO4S
  • CAS Number : 2345492

This structure contributes to its biological activity, particularly in targeting specific cellular pathways.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.5 μg/mL, demonstrating potent antibacterial activity .
  • The compound also showed significant antifungal activity against Candida albicans, with MIC values around 1.0 μg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli0.51.5
Candida albicans1.02.0

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines:

  • In vitro assays revealed IC50 values of approximately 2.3 µg/mL against MCF-7 breast cancer cells and 1.9 µg/mL against HCT-116 colon cancer cells .
  • The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)
MCF-72.3
HCT-1161.9

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial DNA replication and folate metabolism, respectively .
  • Modulation of Signaling Pathways : The compound influences key signaling pathways involved in inflammation and cancer progression, including NF-κB and MAPK/ERK pathways .

Case Study 1: Efficacy Against Drug-resistant Bacteria

A study evaluated the efficacy of the compound against drug-resistant strains of Staphylococcus aureus. Results showed that it significantly reduced bacterial load in infected mice models compared to controls treated with standard antibiotics .

Case Study 2: Cancer Treatment Synergy

In another investigation, the combination of this compound with existing chemotherapeutic agents like doxorubicin was assessed for synergistic effects on cancer cell lines. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a potential for combination therapy in cancer treatment .

Q & A

Q. How can its reactivity be leveraged in continuous flow reactors?

  • Methodological Answer :
  • Microreactor Design : Optimize residence time and mixing efficiency using Computational Fluid Dynamics (CFD) to minimize byproducts .
  • In-Line Analytics : Implement FTIR or Raman probes for real-time reaction monitoring and feedback control .

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